molecular formula C13H12ClNO4 B1148714 7-CHLORO-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS No. 167758-07-8

7-CHLORO-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER

Cat. No.: B1148714
CAS No.: 167758-07-8
M. Wt: 281.694
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester is an organic compound belonging to the quinolone family This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester typically involves the acylation of anthranilic acid derivatives. One common method includes the reaction of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with methyl malonyl chloride in the presence of triethylamine . Another approach involves the use of monoethyl malonate and N,N’-dicyclohexylcarbodiimide as reagents .

Industrial Production Methods

Industrial production of this compound can be achieved by reacting 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with chloroacetic anhydride under inert atmosphere conditions. Common solvents for this reaction include dichloromethane or dichloroethane . The reaction is typically carried out at controlled temperatures with the addition of catalysts such as boron trifluoride or dioxane-based boron esters .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it a potential antimicrobial agent . Additionally, the compound’s ability to interact with DNA and RNA can interfere with the replication and transcription processes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and hydroxy groups, along with the ester functionality, allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .

Properties

CAS No.

167758-07-8

Molecular Formula

C13H12ClNO4

Molecular Weight

281.694

Synonyms

7-CHLORO-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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